BenchChemオンラインストアへようこそ!

2-amino-N-benzyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

HIV-1 RNase H Vinylogous urea Structure–activity relationship

2-Amino-N-benzyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (CAS 588692-39-1, MFCD03944401, MW 300.42, C₁₇H₂₀N₂OS) is a synthetic heterocyclic building block belonging to the vinylogous urea / cyclohepta[b]thiophene-3-carboxamide class. Its core scaffold is the parent molecule 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (NSC727447, CAS 40106-12-5), a well-characterized HIV-1 ribonuclease H (RNase H) inhibitor with an IC₅₀ of approximately 4.3 μM.

Molecular Formula C17H20N2OS
Molecular Weight 300.42
CAS No. 588692-39-1
Cat. No. B2607165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-benzyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
CAS588692-39-1
Molecular FormulaC17H20N2OS
Molecular Weight300.42
Structural Identifiers
SMILESC1CCC2=C(CC1)SC(=C2C(=O)NCC3=CC=CC=C3)N
InChIInChI=1S/C17H20N2OS/c18-16-15(13-9-5-2-6-10-14(13)21-16)17(20)19-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11,18H2,(H,19,20)
InChIKeyGMNBFHFRZUGTDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-N-benzyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (CAS 588692-39-1): Procurement-Relevant Identity and Class Context


2-Amino-N-benzyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (CAS 588692-39-1, MFCD03944401, MW 300.42, C₁₇H₂₀N₂OS) is a synthetic heterocyclic building block belonging to the vinylogous urea / cyclohepta[b]thiophene-3-carboxamide class . Its core scaffold is the parent molecule 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (NSC727447, CAS 40106-12-5), a well-characterized HIV-1 ribonuclease H (RNase H) inhibitor with an IC₅₀ of approximately 4.3 μM [1]. The target compound is distinguished by an N-benzyl substitution on the 3-carboxamide group, a modification that the foundational structure–activity relationship (SAR) study of this class explicitly identifies as potency-reducing for RNase H inhibition relative to the unsubstituted parent [2].

Why 2-Amino-N-benzyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide Cannot Be Interchanged with Other Cyclohepta[b]thiophene-3-carboxamides


The cyclohepta[b]thiophene-3-carboxamide scaffold exhibits extreme sensitivity to both cycloalkane ring size and carboxamide N-substitution. The foundational SAR study by Chung et al. (2010) demonstrated that replacing the cycloheptane ring with cyclopentane or cyclooctane completely eliminates HIV-1 RNase H inhibitory activity (IC₅₀ >500 μM vs. 4.3 μM for the parent), while even the cyclohexane analog drops potency to IC₅₀ = 14 μM [1]. Critically, the same study established that any modification of the 3-CONH₂ group on the cycloheptane-bearing scaffold decreases RNase H potency – the N-benzyl substitution on CAS 588692-39-1 therefore represents a deliberate divergence from the RNase H pharmacophore [2]. This means substituents cannot be casually swapped: a user procuring this compound is selecting a specific N-benzyl functional handle that alters both target engagement profile and physicochemical properties (e.g., cLogP, solubility) relative to the parent NSC727447 or the N-unsubstituted analogs .

Quantitative Differentiation Evidence for 2-Amino-N-benzyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (CAS 588692-39-1) vs. Closest Analogs


HIV-1 RNase H Inhibition Potency: N-Benzyl Modification Reduces Activity Relative to Parent NSC727447 (Class-Level SAR Inference)

The parent compound NSC727447 (2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, CAS 40106-12-5) inhibits HIV-1 RNase H with IC₅₀ = 4.3 μM [1]. The foundational SAR study by Chung et al. demonstrated that any modification of the 3-CONH₂ group on the cycloheptane-bearing scaffold decreases RNase H inhibitory potency [2]. Among tested 3-CONH₂-modified analogs with retained cycloheptane ring (compounds 8–13), IC₅₀ values ranged from 4.2 μM to completely inactive (>500 μM) [3]. CAS 588692-39-1 bears an N-benzyl substitution on the 3-carboxamide; based on class-level SAR, its HIV-1 RNase H IC₅₀ is predicted to be ≥6.9 μM (the best tolerated 3-modified analog, compound 8) and likely significantly higher (i.e., weaker inhibition) than the parent 4.3 μM [4]. Direct experimental IC₅₀ data for CAS 588692-39-1 have not been reported in peer-reviewed literature as of the search date.

HIV-1 RNase H Vinylogous urea Structure–activity relationship

Cycloalkane Ring Size Optimization: Cycloheptane (Target Compound) vs. Cyclopentane, Cyclohexane, and Cyclooctane Analogs

The cycloheptane ring in CAS 588692-39-1 is the optimal ring size for this scaffold class. Chung et al. (2010) systematically varied the cycloalkane substituent on the parent 2-amino-3-carboxamide scaffold: the cycloheptane parent (compound 1) showed IC₅₀ = 4.3 μM, the cyclohexane analog (compound 6) showed reduced potency at IC₅₀ = 14 μM, while the cyclopentane (compound 5) and cyclooctane (compound 7) analogs were completely inactive (IC₅₀ >500 μM) [1]. The N-benzyl-cyclohepta analog (CAS 588692-39-1) retains the optimal cycloheptane ring. Commercially available close analogs with identical N-benzyl-2-amino-3-carboxamide substitution but different ring sizes include: cyclopenta analog (CAS 588692-41-5, C₁₅H₁₆N₂OS, MW 272.37), cyclohexa/benzothiophene analog (CAS 312513-45-4, C₁₆H₁₈N₂OS, MW 286.39), and cycloocta analog (CAS 588692-42-6, C₁₈H₂₂N₂OS, MW 314.45) . The SAR data predict that the cyclopenta and cycloocta N-benzyl analogs would be inactive or significantly less potent than the target cyclohepta analog in any assay system where the cycloalkane pocket interaction is critical.

Cycloalkane SAR HIV-1 RNase H Ring size optimization

N-Benzyl Substitution as a Synthetic Handle: Differentiation from the N-Unsubstituted Parent NSC727447 for Downstream Derivatization

CAS 588692-39-1 bears an N-benzyl group on the 3-carboxamide nitrogen, which distinguishes it from the parent primary amide NSC727447 (CAS 40106-12-5, MW 210.30) . The N-benzyl group serves as a synthetic handle for further diversification, as demonstrated in the broader cyclohepta[b]thiophene medicinal chemistry literature. The 2020 study by Abdel-Rahman et al. synthesized and evaluated 16 benzamide, benzylamine, and urea analogs incorporating the cyclohepta[b]thiophene scaffold, identifying compound 17 (a benzyl urea derivative) with submicromolar GI₅₀ values across multiple cancer cell lines: OVACAR-4 GI₅₀ = 2.01 μM, OVACAR-5 GI₅₀ = 2.27 μM, CAKI-1 GI₅₀ = 0.69 μM, T47D GI₅₀ = 0.362 μM [1]. While CAS 588692-39-1 is not identical to compound 17, it shares the N-benzyl functionalization pattern that enables elaboration into benzyl urea-type analogs. The N-unsubstituted parent cannot directly access this chemical space without additional synthetic steps.

Synthetic building block N-functionalization Medicinal chemistry

Physicochemical Property Differentiation: cLogP and Molecular Weight Shift from Parent NSC727447

The N-benzyl substitution on CAS 588692-39-1 increases molecular weight from 210.30 (parent NSC727447) to 300.42 and adds significant lipophilicity. The parent compound has an ACD/Labs predicted cLogP of 3.13 . Addition of the benzyl group (calculated ΔcLogP ≈ +1.5 to +2.0 based on fragment contribution) brings the estimated cLogP of CAS 588692-39-1 to approximately 4.6–5.1, exceeding the typical Rule-of-5 threshold of 5.0 . This shift has implications for permeability, solubility, and off-target binding. For comparison, the cyclohexa N-benzyl analog (CAS 312513-45-4, MW 286.39) and cyclopenta N-benzyl analog (CAS 588692-41-5, MW 272.37) have progressively lower MW and cLogP, which may be advantageous in lead optimization if the cycloheptane ring proves unnecessary for a given target.

Physicochemical properties Lipophilicity Drug-likeness

Procurement-Relevant Application Scenarios for 2-Amino-N-benzyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (CAS 588692-39-1)


Scaffold-Hopping and Focused Library Synthesis in Anticancer Medicinal Chemistry

Based on the 2020 antiproliferative study by Abdel-Rahman et al., the cyclohepta[b]thiophene scaffold bearing N-benzyl-type modifications can yield compounds with submicromolar GI₅₀ values across multiple cancer cell lines [1]. CAS 588692-39-1, as a pre-functionalized N-benzyl building block with the optimal cycloheptane ring, serves as a starting point for generating benzyl urea, benzamide, or sulfonamide libraries via elaboration of the 2-amino group. This avoids the synthetic step of N-benzylation required when starting from the parent primary amide NSC727447, and the cycloheptane ring is retained in contrast to cyclopenta or cycloocta analogs that are structurally suboptimal for target engagement [2].

Chemical Probe Synthesis Targeting the p51 Thumb Subdomain of HIV-1 Reverse Transcriptase

Molecular modeling by Chung et al. (2010) identified a putative binding site in the p51 thumb subdomain of HIV-1 RT, where the cycloheptane ring docks into a hydrophobic pocket and the 2-NH₂ group hydrogen-bonds with His539 [3]. While the parent NSC727447 (IC₅₀ = 4.3 μM) is the reference inhibitor for this site, CAS 588692-39-1 can serve as a selectivity control probe: its N-benzyl modification of the 3-CONH₂ group is predicted to reduce RNase H inhibitory potency [4], enabling researchers to distinguish on-target (p51 thumb) from off-target effects in cellular assays. This negative control function is directly supported by the class SAR rule that 3-CONH₂ modification decreases potency.

Physicochemical Comparator in ADME/PK Profiling of Cyclohepta[b]thiophene Lead Series

The N-benzyl substitution on CAS 588692-39-1 introduces a significant lipophilicity shift (estimated cLogP ~4.6–5.1 vs. parent cLogP = 3.13) and molecular weight increase (300.42 vs. 210.30) . This makes it a valuable comparator compound for establishing lipophilicity–permeability–potency relationships within a cyclohepta[b]thiophene lead optimization program. By benchmarking CAS 588692-39-1 against the parent NSC727447 and the ring-size variant N-benzyl analogs (cyclopenta, cyclohexa, cycloocta), ADME scientists can deconvolute the contributions of ring size and N-substitution to metabolic stability, plasma protein binding, and permeability.

Building Block for Gewald Reaction-Based Diversification to Thienopyrimidines

The 2-amino-3-carboxamide motif in CAS 588692-39-1 is a classic Gewald reaction product amenable to cyclization into thienopyrimidine derivatives . The pre-installed N-benzyl group provides a non-labile amide substituent that survives cyclization conditions, unlike the primary amide of NSC727447 which may undergo competing side reactions. This application scenario is supported by the existence of analogous compounds such as 2-amino-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, which has been documented as a Gewald reaction precursor for thienopyrimidine synthesis [5].

Quote Request

Request a Quote for 2-amino-N-benzyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.